molecular formula C9H13N5S B15162680 5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide CAS No. 828245-70-1

5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide

Cat. No.: B15162680
CAS No.: 828245-70-1
M. Wt: 223.30 g/mol
InChI Key: ZELVLIDGMJWCHH-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-cyano-3-methyl-1H-pyrazole
  • 5-Amino-4-cyano-3-methyl-N-(ethyl)-1H-pyrazole-1-carbothioamide
  • 5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carboxamide

Uniqueness

5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure may result in different reactivity and interactions with biological targets.

Properties

CAS No.

828245-70-1

Molecular Formula

C9H13N5S

Molecular Weight

223.30 g/mol

IUPAC Name

5-amino-4-cyano-3-methyl-N-propan-2-ylpyrazole-1-carbothioamide

InChI

InChI=1S/C9H13N5S/c1-5(2)12-9(15)14-8(11)7(4-10)6(3)13-14/h5H,11H2,1-3H3,(H,12,15)

InChI Key

ZELVLIDGMJWCHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C#N)N)C(=S)NC(C)C

Origin of Product

United States

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